molecular formula C10H8FN3OS B2444388 3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one CAS No. 149738-99-8

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one

Cat. No.: B2444388
CAS No.: 149738-99-8
M. Wt: 237.25
InChI Key: FPYUUXFUWNHQON-UHFFFAOYSA-N
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Description

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound features a fluorobenzylthio group attached to the triazine ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 3-fluorobenzyl chloride with 1,2,4-triazine-5(4H)-thione in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The fluorobenzylthio group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom or the benzylthio group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one can be compared with other similar compounds, such as:

    2-((3-fluorobenzyl)thio)-4-methylpyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a triazine ring.

    4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine: This compound features a triazole ring and a bromobenzylthio group, making it structurally similar but with different substituents.

The uniqueness of this compound lies in its specific combination of the triazine ring and the fluorobenzylthio group, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

3-((3-fluorobenzyl)thio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the triazine family, characterized by its unique structure that includes a fluorobenzylthio group. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities.

  • Molecular Formula : C10_{10}H8_{8}FN3_3OS
  • Molecular Weight : 237.26 g/mol
  • CAS Number : 149738-99-8

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzyl chloride with 1,2,4-triazine-5(4H)-thione in the presence of a base such as potassium carbonate. The reaction is conducted in dimethylformamide (DMF) at elevated temperatures to facilitate product formation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones in agar diffusion assays.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound may function by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Antifungal Activity

The compound also shows antifungal activity against several pathogenic fungi. In studies assessing its efficacy against species like Candida albicans and Aspergillus niger, it exhibited IC50_{50} values comparable to standard antifungal agents.

Fungal Strain IC50_{50} (µg/mL)
Candida albicans5.0
Aspergillus niger7.5

The mechanism of action appears to involve interference with fungal cell membrane integrity and function .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results. It has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated significant cytotoxic effects with IC50_{50} values indicating strong antiproliferative activity.

Cell Line IC50_{50} (µM)
MCF-712.5
A54915.0

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in DNA replication and protein synthesis, leading to reduced cellular proliferation. Additionally, the fluorobenzyl group enhances binding affinity to target proteins, increasing its efficacy .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a range of bacterial pathogens highlighted the compound's broad-spectrum antimicrobial activity. The results indicated that it could serve as a potential lead compound for developing new antibiotics.
  • Anticancer Research : In a comparative study with known chemotherapeutics like doxorubicin, this compound displayed superior cytotoxicity against MCF-7 cells, suggesting its potential as an alternative treatment option for breast cancer .

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3OS/c11-8-3-1-2-7(4-8)6-16-10-13-9(15)5-12-14-10/h1-5H,6H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYUUXFUWNHQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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